

Introduction: The Significance of Site-Specific Deuteration

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Compound of Interest

Compound Name: 2-Chloropropane-2-D1

CAS No.: 53778-42-0

Cat. No.: B1489957

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Isotopic labeling is a powerful technique used to trace the journey of atoms through chemical reactions or metabolic pathways.^[1] By replacing an atom with one of its isotopes, which has a different neutron count, we can monitor molecular transformations with high precision using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.^[1] Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, is a favored label in organic and medicinal chemistry.^{[2][3]}

2-Chloropropane-2-d1 is a colorless liquid where the hydrogen atom at the secondary carbon position of 2-chloropropane has been replaced with a deuterium atom.^[4] This specific substitution makes it an invaluable tool for several advanced applications, including the study of reaction mechanisms through the kinetic isotope effect (KIE) and the enhancement of pharmaceutical properties by altering metabolic pathways.^{[4][5][6]} This guide will explore the core scientific data and protocols associated with this compound.

Physicochemical and Spectroscopic Properties

Accurate characterization is the bedrock of reproducible science. The physical and spectroscopic properties of **2-Chloropropane-2-d1** are summarized below. While data for the deuterated species is specific, properties are often comparable to its non-deuterated analogue, 2-chloropropane (CAS 75-29-6).

Physical and Chemical Properties

The introduction of a single deuterium atom results in a slight increase in molecular weight and density compared to the non-deuterated parent compound.

Property	Value	Source
CAS Number	53778-42-0	[4][7]
Molecular Formula	C ₃ H ₆ DCl	[7][8]
Molecular Weight	79.55 g/mol	[7][8]
Exact Mass	79.029905 g/mol	[8]
Appearance	Colorless liquid	[4]
Density	0.886 g/cm ³	[4][7]
Boiling Point	37.25 °C at 760 mmHg	[4][7]
Flash Point	-32 °C (closed cup) (for 2-Chloropropane)	[9]
Solubility	Slightly soluble in water; miscible with alcohol and ether (for 2-Chloropropane)	[9][10]

Spectroscopic Profile

Spectroscopy is essential for confirming the identity and, crucially, the isotopic purity of **2-Chloropropane-2-d1**.

- **Mass Spectrometry (MS):** In mass spectrometry, the most telling feature is the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum will exhibit two molecular ion peaks (M⁺ and M+2) in an approximate 3:1 ratio.[11] For **2-Chloropropane-2-d1**, these peaks are expected at m/z 79 (for C₃H₆D³⁵Cl) and m/z 81 (for C₃H₆D³⁷Cl). The base peak is typically observed at m/z = 43, corresponding to the stable isopropyl cation ([C₃H₆D]⁺), formed by the loss of the chlorine atom.[11]

m/z	Ion Fragment	Comments
79 / 81	$[\text{C}_3\text{H}_6\text{DCl}]^+$	Molecular ion peaks, showing the characteristic 3:1 chlorine isotope pattern.
43	$[\text{CH}_3\text{CDCH}_3]^+$	Base peak, representing the stable secondary carbocation. Loss of Cl.
42	$[\text{C}_3\text{H}_5\text{D}]^+$	Loss of HCl.
27	$[\text{C}_2\text{H}_3]^+$	Further fragmentation.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton-decoupled ^1H NMR spectrum of **2-Chloropropane-2-d1** is expected to show a single signal, a singlet, corresponding to the six equivalent methyl (CH_3) protons. The key confirmatory feature is the absence of the methine proton signal (the CH group), which would typically appear as a septet in the non-deuterated analogue.
 - ^{13}C NMR: The proton-decoupled ^{13}C NMR spectrum will show two signals. The signal for the methyl carbons will appear as a standard singlet. The signal for the C2 carbon, which is bonded to the deuterium, will appear as a triplet due to C-D coupling (Deuterium has a nuclear spin, $I=1$). This triplet is a definitive confirmation of deuteration at the C2 position.
 - ^2H (Deuterium) NMR: A single resonance would be observed in the deuterium NMR spectrum, confirming the presence and chemical environment of the deuterium label.

Synthesis Protocol: Nucleophilic Substitution

The synthesis of **2-Chloropropane-2-d1** is most commonly achieved via a nucleophilic substitution reaction, starting from its corresponding deuterated alcohol. The causality behind this choice is the accessibility of the starting material and the efficiency of the $\text{S}_{\text{n}}1/\text{S}_{\text{n}}2$ reaction pathway.

Rationale and Mechanism

The synthesis involves the conversion of the hydroxyl (-OH) group of propan-2-ol-2-d1 into a good leaving group by protonation with a strong acid (like HCl). The chloride ion (Cl⁻) then acts as a nucleophile to displace the leaving group (water). A Lewis acid catalyst, such as anhydrous zinc chloride, is often employed to facilitate the reaction by coordinating to the oxygen of the alcohol, further enhancing the leaving group's ability.[\[12\]](#)

Experimental Workflow

The following protocol is a validated method for synthesizing 2-Chloropropane from isopropanol, which is directly adaptable for the deuterated analogue.[\[12\]](#)

Materials:

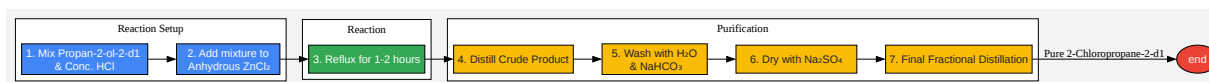
- Propan-2-ol-2-d1
- Concentrated Hydrochloric Acid (HCl)
- Anhydrous Zinc Chloride (ZnCl₂)
- 5% Sodium Bicarbonate (NaHCO₃) solution
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Ice bath and distillation apparatus

Step-by-Step Procedure:

- **Catalyst Preparation:** In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, carefully add anhydrous zinc chloride.
- **Reagent Addition:** Cool the flask in an ice bath. Slowly add a pre-mixed solution of propan-2-ol-2-d1 and concentrated hydrochloric acid to the flask with continuous stirring.[\[12\]](#)
- **Reaction:** Allow the mixture to stir at room temperature before gently refluxing for 1-2 hours. The refluxing step is critical to drive the substitution reaction to completion.
- **Distillation:** After reflux, reconfigure the apparatus for distillation. Gently heat the mixture and collect the distillate, which is the crude **2-Chloropropane-2-d1**. The boiling point is low (~37

°C), so the collection flask must be cooled in an ice bath.[4][7]

- Work-up/Purification:
 - Wash the collected distillate with cold water to remove any remaining HCl and ZnCl₂.
 - Neutralize any remaining acid by washing with a cold 5% sodium bicarbonate solution until effervescence ceases.
 - Wash again with cold water.
 - Dry the organic layer over anhydrous sodium sulfate.
- Final Distillation: Perform a final fractional distillation, collecting the pure **2-Chloropropane-2-d1** fraction at its boiling point (35-37 °C).[12]
- Characterization: Confirm the product's identity and purity using the spectroscopic methods outlined in Section 2.2.



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Caption: Synthesis workflow for **2-Chloropropane-2-d1**.

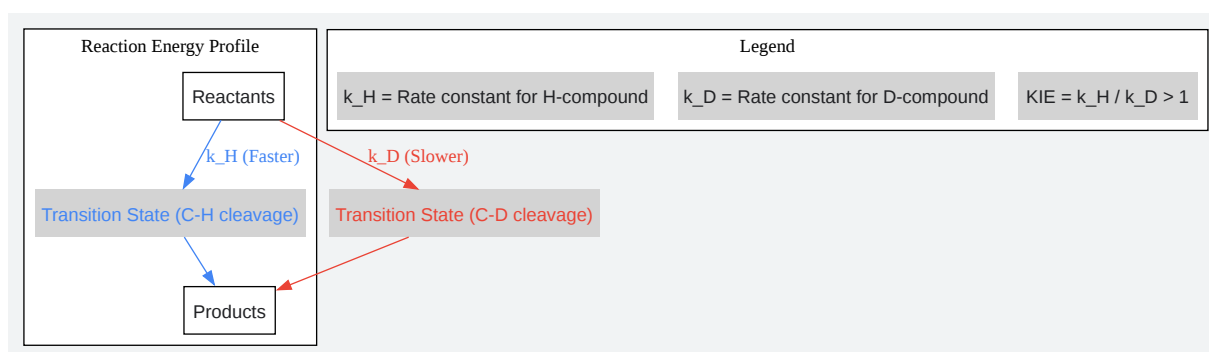
Key Applications in Research and Development

The utility of **2-Chloropropane-2-d1** stems from the unique properties imparted by the deuterium atom.

Mechanistic Studies via Kinetic Isotope Effect (KIE)

The C-D bond is stronger than the C-H bond. Consequently, reactions that involve the cleavage of this bond in the rate-determining step will proceed more slowly for the deuterated compound.

This phenomenon, the Kinetic Isotope Effect (KIE), is a cornerstone of mechanistic chemistry. [6] By comparing the reaction rates of 2-chloropropane and **2-Chloropropane-2-d1**, researchers can determine if the C-H bond at the second carbon is broken during the slowest step of the reaction, providing powerful evidence for a proposed mechanism.[6]



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Caption: The Kinetic Isotope Effect (KIE) principle.

Metabolic Pathway Tracing

As an isotopic tracer, **2-Chloropropane-2-d1** can be used to label molecules in metabolic studies.[3] When a drug candidate or metabolite is synthesized using this building block, the deuterium atom serves as a "heavy" tag that can be tracked by mass spectrometry. This allows scientists to trace the fate of the isopropyl moiety within a biological system, identifying metabolites and understanding how a compound is processed.[2]

Improving Drug Properties (The "Deuterium Effect")

A significant application in modern drug development is the use of deuteration to enhance a drug's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).[5] Many drugs are metabolized by cytochrome P450 enzymes, which often involves the cleavage

of a C-H bond. By strategically replacing this hydrogen with deuterium, the rate of metabolism can be slowed due to the KIE. This can lead to:

- Increased drug half-life: The drug remains in the system longer.
- Reduced toxic metabolites: Slower metabolism can decrease the formation of harmful byproducts.
- Improved bioavailability: A lower "first-pass" metabolism effect.

This strategy has been successfully employed, with several deuterated drugs, such as deutetrabenazine, approved by the FDA.^[5] **2-Chloropropane-2-d1** serves as a potential starting material for introducing a deuterated isopropyl group into a drug candidate to probe for these beneficial effects.

Safety, Handling, and Storage

While this guide focuses on the deuterated compound, its safety profile should be considered identical to that of 2-chloropropane, which is a hazardous substance.

- Hazards: 2-Chloropropane is a highly flammable liquid and vapor with a very low flash point.^{[10][13]} It is harmful if swallowed, inhaled, or absorbed through the skin, and can cause irritation to the eyes, skin, and respiratory system.^{[13][14]} High concentrations may have a narcotic effect on the central nervous system.^[9]
- Handling:
 - Always work in a well-ventilated area, preferably within a chemical fume hood.^{[14][15]}
 - Use spark-proof tools and explosion-proof equipment.^{[13][16]}
 - Ground and bond all containers during transfer to prevent static discharge.^[13]
 - Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., butyl rubber or neoprene), and a lab coat.^{[15][16]}
- Storage:

- Store in a tightly sealed container in a cool, dry, well-ventilated area designated for flammable liquids.[\[13\]](#)[\[16\]](#)
- Keep away from all sources of ignition, including heat, sparks, and open flames.[\[10\]](#)[\[13\]](#)

Conclusion

2-Chloropropane-2-d1 is more than just a substituted alkane; it is a precision tool for the modern chemical and pharmaceutical scientist. Its value lies in the strategic placement of a single deuterium atom, enabling detailed mechanistic investigations, metabolic tracing, and the potential enhancement of therapeutic agents. Understanding its synthesis, properties, and safe handling is crucial for leveraging its full potential in the laboratory and beyond.

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